molecular formula C16H9IN2OS B5773808 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5773808
M. Wt: 404.2 g/mol
InChI Key: XJMZGLBXTCGSAR-ZROIWOOFSA-N
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Description

2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound has led to extensive research on its synthesis, mechanism of action, and biochemical effects.

Mechanism of Action

The mechanism of action of 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is still not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. Additionally, it has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, it has also been shown to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have a neuroprotective effect, with studies demonstrating its ability to protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its unique structure, which allows for the synthesis of various derivatives with potentially useful properties. Additionally, it has shown promising results in various in vitro and in vivo studies. However, one of the main limitations of using this compound is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several potential future directions for research on 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of research is in the development of new derivatives with potentially useful properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Furthermore, studies are needed to evaluate the safety and toxicity of this compound in vivo, which will be crucial for its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex process that involves several steps. One of the most commonly used methods for the synthesis of this compound is the condensation reaction between 2-iodobenzaldehyde and 2-aminothiazole in the presence of a suitable catalyst. The resulting product is then subjected to a cyclization reaction with o-phenylenediamine to form the final compound.

Scientific Research Applications

The unique structure of 2-(2-iodobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has led to extensive research on its potential applications in various fields. One of the most promising areas of research is in medicinal chemistry, where this compound has shown potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has also shown potential as an antimicrobial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

Properties

IUPAC Name

(2Z)-2-[(2-iodophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9IN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMZGLBXTCGSAR-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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